Rifampicin-d3
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Overview
Description
Rifampicin-d3 is a deuterated form of rifampicin, an antibiotic used to treat several types of bacterial infections, including tuberculosis, Mycobacterium avium complex, leprosy, and Legionnaires’ disease . The deuterium atoms in this compound replace hydrogen atoms, making it useful in pharmacokinetic studies to track the drug’s metabolism and distribution in the body.
Biochemical Analysis
Biochemical Properties
Rifampicin-d3, like its parent compound rifampicin, is a rifamycin antibiotic and an inhibitor of bacterial RNA polymerase . It inhibits the growth of M. tuberculosis H37Rv in mouse peritoneal macrophages . It also interacts with various species of Staphylococcus, Streptococcus, Haemophilus, and Neisseria .
Cellular Effects
This compound, through its parent compound rifampicin, has significant effects on various types of cells and cellular processes . It influences cell function by affecting cellular functions such as iron acquisition, DNA repair, aerobic respiration, and carbon metabolism .
Molecular Mechanism
This compound shares the same molecular mechanism as rifampicin. It acts by activating the nuclear pregnane X receptor, which in turn affects cytochromes P450, glucuronosyltransferases, and p-glycoprotein activities . This pattern of action may explain many of the rifampicin inducing drug-drug interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . For example, a study showed that the efficacy of rifampicin strongly relies on cellular functions, including iron acquisition, DNA repair, aerobic respiration, and carbon metabolism .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . For example, a study showed that an intensified high-dose rifampicin-containing regimen significantly improved bactericidal activity for TB meningitis over the first-line, standard-dose rifampicin regimen, without an increase in intracerebral inflammation .
Metabolic Pathways
This compound is involved in several metabolic pathways. For example, it has been found to be associated with pyrimidine, purine, arginine, phenylalanine, tyrosine, and tryptophan metabolic pathways .
Transport and Distribution
This compound, like rifampicin, is transported and distributed within cells and tissues . For example, a study showed that rifampicin can act on a pattern: rifampicin activates the nuclear pregnane X receptor that in turn affects cytochromes P450, glucuronosyltransferases and p-glycoprotein activities .
Subcellular Localization
Given that it shares the same molecular mechanism as rifampicin, it is likely that it also localizes in the same subcellular compartments as rifampicin .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rifampicin-d3 is synthesized starting from rifamycin S and tert-butylamine. The process involves two main steps: formation of rifamycin oxazine and its subsequent ring-opening by 1-amino-4-methyl piperazine . This method has been optimized to improve yield and reduce the use of expensive reagents.
Industrial Production Methods
Industrial production of rifampicin, including its deuterated form, often employs continuous flow synthesis. This method enhances efficiency and reduces costs by coupling reaction steps and purification in a microreactor, achieving a 67% overall yield .
Chemical Reactions Analysis
Types of Reactions
Rifampicin-d3 undergoes various chemical reactions, including:
Oxidation: Rifampicin can be oxidized to form rifampin quinone.
Reduction: Reduction reactions can convert rifampicin to its reduced forms.
Substitution: Substitution reactions involve replacing functional groups on the rifampicin molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, often involving nucleophilic reagents.
Major Products
Oxidation: Rifampin quinone.
Reduction: Reduced rifampicin derivatives.
Substitution: Various substituted rifampicin analogs.
Scientific Research Applications
Rifampicin-d3 is extensively used in scientific research due to its unique properties:
Chemistry: Used in studies to understand the drug’s stability and reactivity.
Biology: Helps in tracking the drug’s distribution and metabolism in biological systems.
Medicine: Used in pharmacokinetic studies to improve drug formulations and dosing regimens.
Industry: Employed in quality control and analytical testing of pharmaceutical products
Mechanism of Action
Rifampicin-d3 works by binding to the beta-subunit of microbial DNA-dependent RNA polymerase, inhibiting the enzyme and impeding RNA synthesis . This action reduces the affinity of RNA polymerase for short RNA transcripts, effectively halting bacterial replication. It does not affect mammalian RNA polymerase, making it specific to bacterial cells .
Comparison with Similar Compounds
Similar Compounds
Rifampicin: The non-deuterated form, widely used in clinical settings.
Rifabutin: Another rifamycin antibiotic, used primarily for Mycobacterium avium complex infections.
Rifapentine: Used in the treatment of tuberculosis, with a longer half-life than rifampicin.
Uniqueness
Rifampicin-d3’s deuterium atoms make it particularly useful in pharmacokinetic studies, providing more accurate tracking of the drug’s metabolism and distribution compared to its non-deuterated counterparts .
Properties
IUPAC Name |
[(7S,11S,12S,13S,14R,15R,16R,17S,18S)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[[4-(trideuteriomethyl)piperazin-1-yl]iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/t21-,23-,24+,25+,29-,34-,35+,39+,43-/m0/s1/i9D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXXHWHPUNPDRT-LGNOTXDQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)N=CC2=C3C(=C4C(=C2O)C5=C(C(=C4O)C)O[C@@](C5=O)(OC=C[C@@H]([C@@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](C=CC=C(C(=O)N3)C)C)O)C)O)C)OC(=O)C)C)OC)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H58N4O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
826.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.